molecular formula C17H21N4O9P B089457 Flavin mononucleotide CAS No. 146-17-8

Flavin mononucleotide

Cat. No. B089457
CAS RN: 146-17-8
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-SCRDCRAPSA-N
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Description

Synthesis Analysis

The site-selective synthesis of FMN isotopologues enriched with 15^{15}N and 13^{13}C isotopes provides insights into the coenzyme's complex structure and its mechanism within flavoenzyme-catalyzed reactions. This synthetic approach, detailed by Neti and Poulter (2016), employs a five-step chemo-enzymatic process from readily available precursors, illuminating the intricacies of FMN's synthesis and its functional implications in cellular processes (Neti & Poulter, 2016).

Molecular Structure Analysis

Investigations into FMN's molecular structure reveal its binding within flavoproteins through a consistent motif across different enzymes, as demonstrated in the structural comparison of glycolate oxidase and flavocytochrome b2. This uniform binding site, characterized by an 8-fold beta/alpha-barrel domain, underscores the standardized mode of FMN interaction within a diverse array of biological molecules, offering a foundational understanding of its role in enzymatic reactions (Lindqvist et al., 1991).

Chemical Reactions and Properties

FMN participates in a myriad of chemical reactions, notably demonstrated through its role in the redox behavior of flavodoxin and in photochemical processes. Modifications to the FMN prosthetic group, such as chlorination, significantly impact the kinetics of electron transfer, revealing the delicate balance between FMN's structure and its chemical reactivity (Simondsen & Tollin, 1983). Furthermore, the photoreduction of FMN in the presence of amino acids elucidates the versatile nature of FMN's involvement in biochemical transformations, indicating electron transfer as a predominant mechanism across various pH levels (Tsentalovich et al., 2002).

Physical Properties Analysis

The physical properties of FMN, such as its fluorescence and redox potential, are significantly influenced by its molecular environment and binding conformation. Studies on FMN-functionalized single-walled carbon nanotubes (SWNTs) highlight the impact of pi-pi interactions and the configurational state of FMN on its photoluminescence, offering a novel perspective on FMN's physical characteristics and their applications in nanotechnology (Ju & Papadimitrakopoulos, 2008).

Chemical Properties Analysis

The chemical properties of FMN, particularly its ability to undergo redox reactions and bind with proteins, are foundational to its biological functions. The self-association of FMN, governed by hydrophobic and surface energy forces, exemplifies its inherent chemical versatility and the significance of its interactions at the molecular level (Medina de Gonzalez & Langerman, 1977). This thermodynamic behavior underpins the complex mechanisms through which FMN participates in cellular metabolism and enzyme regulation.

Scientific Research Applications

Mechanism of Action

Flavin mononucleotide exerts its effects by acting as a cofactor for various enzymes. During the catalytic cycle, it undergoes reversible interconversion between its oxidized, semiquinone, and reduced forms . This interconversion allows this compound to participate in redox reactions, transferring electrons between different substrates. It is particularly useful because it can take part in both one-electron and two-electron transfers .

Safety and Hazards

According to the safety data sheet, FMN is not classified as a hazardous substance or mixture .

Future Directions

Flavin-dependent monooxygenases (FMOs) play a significant role in the field of biocatalysis, exhibiting tremendous potential for future biosynthesis and drug development . As our comprehension of FMOs’ catalytic mechanisms and structures advances, through the use of cutting-edge biotechnologies like computational design and directed evolution, FMOs are poised to occupy an increasingly significant role in both scientific exploration and industrial applications .

Biochemical Analysis

Biochemical Properties

Flavin mononucleotide plays a crucial role in biochemical reactions. It participates in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems . FMN interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor in blue-light photo receptors and is involved in the metabolism of other vitamins, such as vitamin B6 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, FMN is a cofactor of many enzymes playing an important pathophysiological role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to participate in both one- and two-electron transfers . This allows FMN to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. FMN is a thermostable compound, but it is photosensitive . In the absence of an external reductant, the isoalloxazine ring system of FMN undergoes intramolecular photoreduction . This highlights the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsFor instance, riboflavin deficiency in experimental animals results in downregulation of GSH expression, reduced activity of GPx and increased lipid peroxidation in the eye .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, affecting metabolic flux or metabolite levels . Some of the biochemical pathways that FMN is associated with include vitamin B6 metabolism, riboflavin metabolism, pyrimidine metabolism, beta-alanine metabolism, arginine and proline metabolism, and pantothenate and coA biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It occurs freely circulating but also in several covalently bound forms . The distribution of FMN among polarized epithelia and blood has been reported .

Subcellular Localization

It is known that FMN can be found in tissues (e.g., muscles) and cells (e.g., erythrocytes and platelets)

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavin mononucleotide is synthesized from riboflavin through phosphorylation. The enzyme riboflavin kinase catalyzes the transfer of a phosphate group from adenosine triphosphate to riboflavin, forming this compound . This reaction typically occurs under physiological conditions, with the presence of magnesium ions enhancing the enzyme’s activity.

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Flavin mononucleotide undergoes various chemical reactions, including oxidation, reduction, and photoreduction. It can participate in both one-electron and two-electron transfer processes, making it a versatile redox agent .

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate)
Record name Flavin Mononucleotide
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DSSTOX Substance ID

DTXSID8023559
Record name Riboflavin phosphate
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Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavin mononucleotide
Source Human Metabolome Database (HMDB)
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Solubility

92 mg/mL
Record name Flavin mononucleotide
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CAS RN

146-17-8
Record name Flavin mononucleotide
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Record name Flavin Mononucleotide
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Record name Flavin mononucleotide
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Record name Riboflavin phosphate
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Record name Riboflavin 5'-(dihydrogen phosphate)
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Record name RIBOFLAVIN 5'-PHOSPHATE
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Record name Flavin mononucleotide
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Melting Point

290 °C
Record name Flavin mononucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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